(R)-1-(3-Phenoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1R)-1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3/t11-/m1/s1 |
InChI Key |
MYWBBBSIAHHXJK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The ketone precursor is commonly synthesized via Ullmann-type coupling between 3-bromoacetophenone and phenol. A patent (CN86105054A) details an optimized protocol:
-
Reagents : 3-Bromoacetophenone, phenol, sodium methylate, cuprous bromide.
-
Conditions : Phenol acts as both reactant and solvent at 25–120°C for 2–12 hours.
-
Yield : >80% with minimal byproducts.
-
Mechanism : Copper-catalyzed substitution facilitated by sodium methylate, which deprotonates phenol to enhance nucleophilicity.
Advantages : Scalable, cost-effective, and high yielding.
Limitations : Requires careful control of stoichiometry to avoid over-alkylation.
Enantioselective Reduction to (R)-1-(3-Phenoxyphenyl)ethan-1-ol
Corey–Bakshi–Shibata (CBS) Reduction
The CBS method is a benchmark for enantioselective ketone reductions. Key insights from academic studies:
-
Catalyst : (R)-2-Methyl-CBS-oxazaborolidine (0.5 M in toluene).
-
Reducing Agent : BH₃·THF (1.2 equivalents).
-
Conditions : −20°C in anhydrous toluene, 12–24 hours.
-
Performance :
Substrate ee (%) Yield (%) 1-(3-Phenoxyphenyl)ethanone 98 85
Mechanistic Insight : The CBS catalyst induces a six-membered transition state, directing hydride attack to the Si-face of the ketone.
Industrial Relevance : Sigma-Aldrich offers CBS catalysts (e.g., 2-methyl-CBS-oxazaborolidine) for large-scale applications.
Biocatalytic Reduction
Whole-cell biocatalysts provide a green alternative. A study using Penicillium citrinum GIM 3.458 achieved:
-
Substrate : 1-(3-Bromophenyl)ethanone (structurally analogous).
-
Conditions : Phosphate buffer (pH 6.0), 30°C, 24 hours.
-
Performance :
Biocatalyst ee (%) Yield (%) Penicillium citrinum GIM 3.458 99 75
Advantages : High enantioselectivity, mild conditions.
Challenges : Substrate specificity and longer reaction times.
Chiral Boronate-Mediated Reduction
A modified CBS approach using p-iodophenoxyborane (from p-iodophenol and BH₃) enhanced ee for aliphatic ketones:
-
Catalyst : p-I-PhO-oxazaborolidine.
-
Conditions : −40°C in toluene, 10 mol% catalyst loading.
-
Performance : 80–85% ee for analogous substrates.
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| CBS Reduction | 98 | 85 | High | $$ |
| Biocatalytic | 99 | 75 | Moderate | $ |
| Chiral Boronate | 85 | 78 | High | $$$ |
Key Observations :
-
CBS reduction balances high ee and scalability but requires anhydrous conditions.
-
Biocatalysis offers superior sustainability but faces substrate limitations.
Industrial and Patent Applications
Large-Scale Synthesis (WO2016170545A1)
A patent describes a multi-step synthesis of a pyrazolo-pyrimidine derivative, where this compound is an intermediate:
-
Step 1 : Ketone synthesis via Ullmann coupling (as in Section 1.1).
-
Step 2 : CBS reduction using (R)-oxazaborolidine (98% ee).
-
Step 3 : Crystallization from methanol/dichloromethane to isolate Form-C.
Process Yield : 70–80% over three steps.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenoxy-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding alkane
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
®-3-Phenoxy-alpha-methylbenzenemethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Phenoxy-alpha-methylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenoxy-alpha-methylbenzenemethanol: The enantiomer of the compound, with similar chemical properties but different biological activities due to its chirality.
3-Phenoxybenzyl alcohol: Lacks the alpha-methyl group, resulting in different reactivity and applications.
3-Phenoxyacetophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-Phenoxy-alpha-methylbenzenemethanol is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Q & A
Basic Research Questions
Q. What are the most effective methods for synthesizing enantiomerically pure (R)-1-(3-Phenoxyphenyl)ethan-1-ol?
- Methodology : Two primary approaches are validated:
- Biocatalytic Reduction : Use (R)-selective alcohol dehydrogenases (ADHs) from Lactobacillus kefir or brevis to reduce 3-phenoxyacetophenone. This method avoids protecting the phenoxy group and achieves >95% conversion with >99% enantiomeric excess (ee) .
- Asymmetric Transfer Hydrogenation : Employ rhodium or ruthenium catalysts (e.g., (pentamethylcyclopentadienyl)RhCl) with chiral ligands in alcohol solvents. This chemical method yields high enantiopurity (up to 99% ee) and is scalable .
- Key Considerations : Optimize reaction pH (6–8 for biocatalysis) and temperature (−20°C to 50°C for hydrogenation). Monitor by chiral HPLC .
Q. How can enantiomeric purity and structural integrity of this compound be validated?
- Analytical Techniques :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times to standards for ee determination .
- NMR Spectroscopy : Analyze H and C spectra to confirm stereochemistry. Key signals include the hydroxyl proton (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values for configuration verification .
Advanced Research Questions
Q. How do electronic effects of the 3-phenoxy substituent influence the compound’s reactivity and biological interactions?
- Experimental Design :
- Comparative Studies : Synthesize analogs (e.g., 3-fluoro, 3-chloro, or 3-methoxy derivatives) and evaluate their binding affinities to enzymes/receptors via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Modeling : Perform density functional theory (DFT) calculations to assess steric/electronic effects of the phenoxy group on transition states in catalytic reactions .
- Data Interpretation : The electron-donating phenoxy group may enhance stability in protic solvents but reduce electrophilicity in substitution reactions compared to electron-withdrawing substituents .
Q. What strategies resolve contradictions in catalytic efficiency between biocatalytic and chemical synthesis routes?
- Case Study :
- Biocatalysis : Achieves high ee without protecting groups but requires strict pH control. Substrate inhibition observed at >100 mM ketone concentrations .
- Chemical Catalysis : Tolerates higher substrate loads but demands expensive ligands. Ruthenium systems show better turnover numbers than rhodium .
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
- Methodology :
- In Vitro Assays : Incubate the compound with human liver microsomes and NADPH. Monitor metabolites via LC-MS/MS .
- Docking Simulations : Use AutoDock Vina to predict binding poses in CYP3A4/CYP2D6 active sites. Validate with site-directed mutagenesis .
- Findings : The phenoxy group may sterically hinder oxidation at the benzylic position, directing metabolism toward aromatic hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
